2-(3-aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide
Overview
Description
2-(3-aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide, also known as AAMPA, is a synthetic compound with a variety of applications in the field of scientific research. It is an amide derivative of 3-aminoazetidine and 4-methylphenylacetamide, and is an important tool for scientists in a wide range of areas. AAMPA has been used in a variety of applications, including as a ligand for metal complexes, as a catalyst for organic reactions, and as a pharmaceutical intermediate. In
Scientific Research Applications
Antimicrobial and Antifungal Properties
Some novel derivatives of pyrimidine-triazole compounds, synthesized from related molecular structures, have been investigated for their antimicrobial activity against selected bacterial and fungal strains. These studies indicate the potential of such compounds for development into antimicrobial agents (Majithiya & Bheshdadia, 2022). Additionally, derivatives of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide-based azetidinones have shown potent antibacterial and antifungal activities, highlighting their significance in combating microbial infections (Kumar et al., 2013).
Synthesis and Characterization
Efforts have been made to synthesize and characterize new compounds with potential antibacterial and antifungal properties. For instance, the synthesis of new thiazolidinones containing coumarin moieties has been reported, with these compounds showing significant antibacterial activity (Hamdi et al., 2012). These synthetic methodologies offer a pathway to novel therapeutic agents.
properties
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-2-4-11(5-3-9)14-12(16)8-15-6-10(13)7-15/h2-5,10H,6-8,13H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVILGOYVBYYHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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